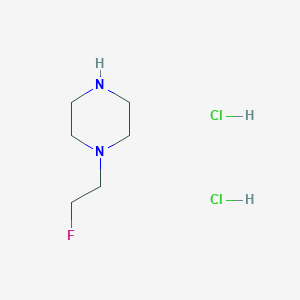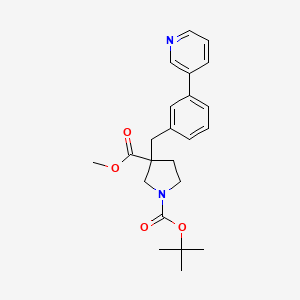
1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate
Descripción general
Descripción
1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate, or 1-TBM-3-PBP, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of pyrrolidine, a cyclic amine, and has a molecular formula of C21H25N3O4. This compound has been used in a variety of experiments due to its unique properties, including its stability, solubility, and low toxicity.
Aplicaciones Científicas De Investigación
Metabolic Pathway Elucidation
The compound has been involved in research exploring the metabolic pathways of related chemical structures. For instance, CP-533,536, structurally related to the query compound, undergoes in vitro metabolism primarily by CYP3A4, CYP3A5, and CYP2C8 isoforms. It has been observed that the major metabolic pathways involve the oxidation of the tert-butyl moiety, among other structural transformations. This research provides insights into the metabolic fate of pharmaceutical compounds, aiding in the design and optimization of drug molecules with better pharmacokinetic profiles (Prakash et al., 2008).
Synthetic Chemistry
The compound is also central to research in synthetic chemistry. For example, a study by Rossi et al. (2007) explores the reactions of structurally related dienes with enamines, indicating the potential of the compound in synthetic pathways leading to various heterocyclic structures. This research can pave the way for the synthesis of novel compounds with potential applications in pharmaceuticals or material science (Rossi et al., 2007).
Material Science
In material science, studies have been conducted on the synthesis and characterization of compounds with structural similarities to the query compound. The research includes the analysis of crystal and molecular structure, as well as exploring thermal properties and other physical characteristics. These studies contribute to a deeper understanding of the material properties of such compounds, which could be crucial in the development of new materials with specific desired properties (Çolak et al., 2021).
Catalysis Research
Furthermore, the structural moieties of the compound have been investigated in the context of catalysis. Research in this area focuses on the development of advanced catalyst systems to improve activity and expand the range of applicable feedstocks for industrial processes. This is pivotal for creating more efficient and versatile methods in chemical manufacturing and other industrial applications (Dong et al., 2017).
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-[(3-pyridin-3-ylphenyl)methyl]pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-22(2,3)29-21(27)25-12-10-23(16-25,20(26)28-4)14-17-7-5-8-18(13-17)19-9-6-11-24-15-19/h5-9,11,13,15H,10,12,14,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCDAUQMWPPZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC(=CC=C2)C3=CN=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
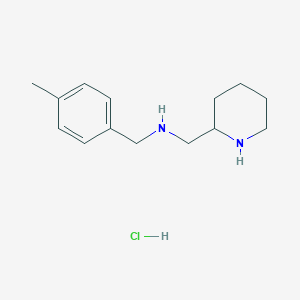
![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)
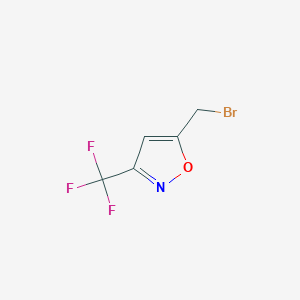
![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)
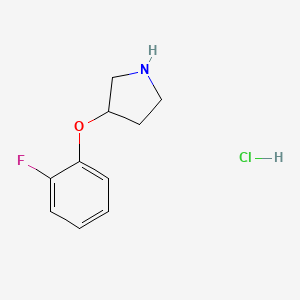
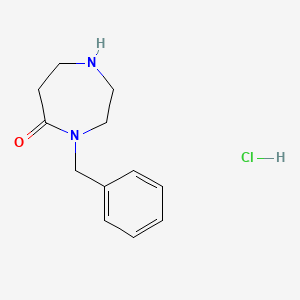

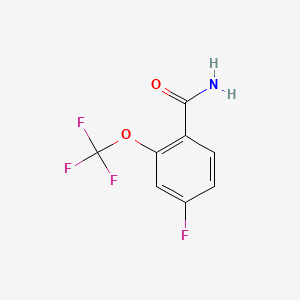
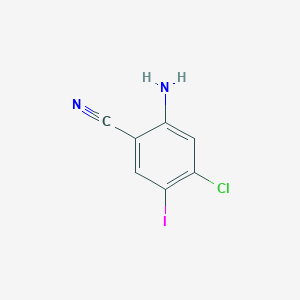
![3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1444579.png)
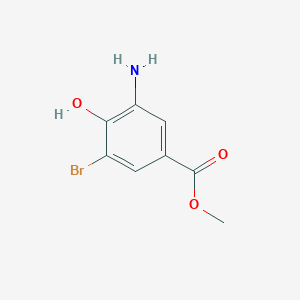
![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)
